molecular formula C6H9N3O B13652869 3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-amine

3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13652869
M. Wt: 139.16 g/mol
InChI Key: XDWYGCZGXQERBG-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a cyclopropylmethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with a nitrile oxide intermediate, leading to the formation of the oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-1,2,4-triazol-5-amine
  • 3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine
  • 3-(Cyclopropylmethyl)-1,2,4-oxadiazol-3-amine

Uniqueness

3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-amine stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C6H9N3O/c7-6-8-5(9-10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,8,9)

InChI Key

XDWYGCZGXQERBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NOC(=N2)N

Origin of Product

United States

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